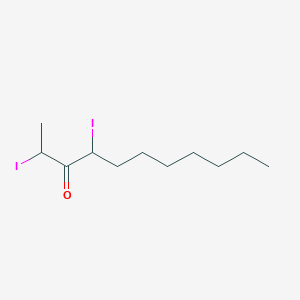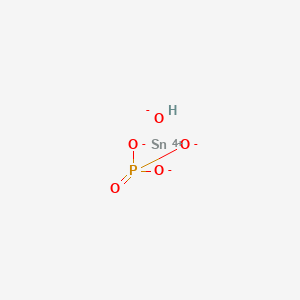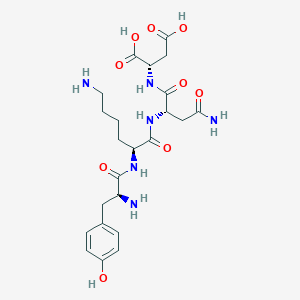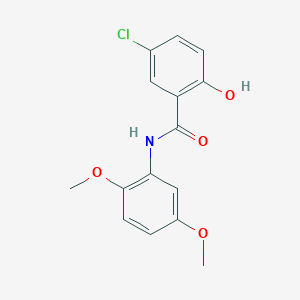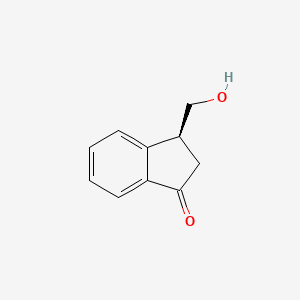
(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indenones Indenones are characterized by a fused ring system consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a suitable reducing agent. For example, the reduction of 3-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one can be carried out using sodium borohydride (NaBH4) in methanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes. These processes utilize enzymes or whole cells to catalyze the reduction of the ketone precursor to the desired product. For instance, the use of Candida antarctica cells for the biocatalytic reduction of the ketone precursor has been reported to yield high enantiomeric excess and good yields .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as sodium azide (NaN3) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-(Carboxymethyl)-2,3-dihydro-1H-inden-1-one.
Reduction: 3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol.
Substitution: 3-(Azidomethyl)-2,3-dihydro-1H-inden-1-one.
Scientific Research Applications
(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis research.
Mechanism of Action
The mechanism of action of (3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, facilitating enzyme-substrate interactions. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-(Hydroxymethyl)pyrrolidin-3-ol
- 4-{(2S,3S)-3-(Hydroxymethyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-7-methoxy-2,3-dihydro-1-benzofuran
- 5-Hydroxy-3S-hydroxymethyl-6-methyl-2,3-dihydrobenzofuran
Uniqueness
(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific chiral configuration and the presence of the hydroxymethyl group. This combination of features makes it a valuable intermediate in the synthesis of chiral compounds and a useful tool in asymmetric synthesis.
Properties
CAS No. |
651013-89-7 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(3S)-3-(hydroxymethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H10O2/c11-6-7-5-10(12)9-4-2-1-3-8(7)9/h1-4,7,11H,5-6H2/t7-/m1/s1 |
InChI Key |
LPZTWGCXJIQDGK-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2C1=O)CO |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol](/img/structure/B12601270.png)
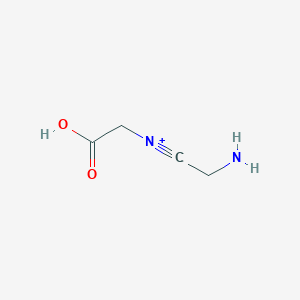
![3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B12601277.png)
![4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12601279.png)
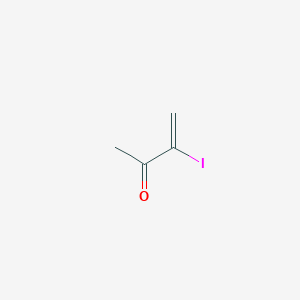

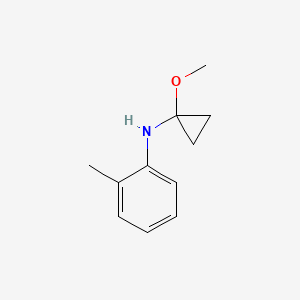
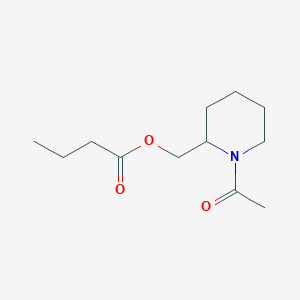
![2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12601307.png)
